molecular formula C8H10BrClFN B1383716 (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride CAS No. 2060032-17-7

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride

Cat. No.: B1383716
CAS No.: 2060032-17-7
M. Wt: 254.53 g/mol
InChI Key: SSSYQMJDSKMXBL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride can be compared with similar compounds such as:

    4-Fluorobenzylamine: Similar in structure but lacks the bromine atom.

    2-Bromo-4-fluorobenzylamine: Similar but with different positioning of the bromine and fluorine atoms.

    4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group instead of bromine and fluorine. These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications.

Biological Activity

(4-Bromo-5-fluoro-2-methylphenyl)methanamine hydrochloride, with the molecular formula C8H10BrClFN and a molecular weight of 254.53 g/mol, is a compound of increasing interest in biochemical and pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, antibacterial properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It acts as a ligand that can modulate the activity of these targets, influencing various cellular pathways. The specific molecular interactions are still under investigation, but preliminary studies suggest it may affect signaling pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli19.5
Bacillus mycoides4.8
Staphylococcus aureus75
Pseudomonas aeruginosa50

These findings suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .

Case Studies

  • Antibacterial Activity : A study examining the antibacterial effects of various derivatives found that compounds similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria. The inclusion of halogen groups like bromine and fluorine enhanced the antibacterial activity compared to non-substituted analogs .
  • Antifungal Activity : In addition to its antibacterial properties, this compound has demonstrated antifungal activity against Candida albicans and other fungal strains, indicating its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound Key Differences Biological Activity
4-FluorobenzylamineLacks bromine; different reactivityModerate antibacterial activity
2-Bromo-4-fluorobenzylamineDifferent positioning of halogensEnhanced antimicrobial properties
4-(Trifluoromethyl)benzylamineContains trifluoromethyl groupVarying biological effects

This comparison highlights the unique properties of this compound, particularly its enhanced reactivity due to the presence of both bromine and fluorine.

Properties

IUPAC Name

(4-bromo-5-fluoro-2-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN.ClH/c1-5-2-7(9)8(10)3-6(5)4-11;/h2-3H,4,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSYQMJDSKMXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CN)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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